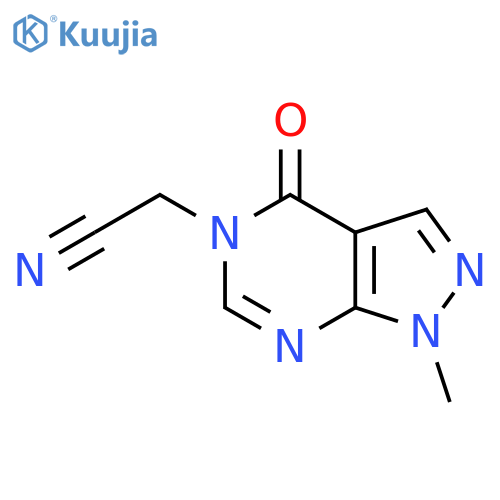

Cas no 1341558-50-6 (2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrile)

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetonitrile, 1,4-dihydro-1-methyl-4-oxo-

- 2-{1-methyl-4-oxo-1h,4h,5h-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile

- 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrile

-

- MDL: MFCD18262627

- インチ: 1S/C8H7N5O/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7/h4-5H,3H2,1H3

- InChIKey: FJPBUXXWZHXPSF-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=NN(C)C=2N=CN1CC#N

計算された属性

- せいみつぶんしりょう: 189.06505986g/mol

- どういたいしつりょう: 189.06505986g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 74.3Ų

じっけんとくせい

- 密度みつど: 1.47±0.1 g/cm3(Predicted)

- ふってん: 444.1±51.0 °C(Predicted)

- 酸性度係数(pKa): 0.27±0.20(Predicted)

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2665697-0.1g |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95.0% | 0.1g |

$293.0 | 2025-03-20 | |

| Enamine | EN300-2665697-0.5g |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95.0% | 0.5g |

$656.0 | 2025-03-20 | |

| Enamine | EN300-2665697-5.0g |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95.0% | 5.0g |

$2443.0 | 2025-03-20 | |

| 1PlusChem | 1P028M9X-250mg |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95% | 250mg |

$579.00 | 2023-12-22 | |

| Aaron | AR028MI9-50mg |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95% | 50mg |

$296.00 | 2025-02-16 | |

| Enamine | EN300-2665697-1g |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95% | 1g |

$842.0 | 2023-09-12 | |

| 1PlusChem | 1P028M9X-500mg |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95% | 500mg |

$873.00 | 2023-12-22 | |

| 1PlusChem | 1P028M9X-10g |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95% | 10g |

$4539.00 | 2023-12-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314309-50mg |

2-{1-methyl-4-oxo-1h,4h,5h-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 98% | 50mg |

¥4233.00 | 2024-08-09 | |

| Aaron | AR028MI9-100mg |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile |

1341558-50-6 | 95% | 100mg |

$428.00 | 2025-02-16 |

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrile 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrileに関する追加情報

Introduction to 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS No. 1341558-50-6)

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS No. 1341558-50-6) is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule has garnered attention due to its unique structural framework and potential biological activities. The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that is widely recognized for its pharmacological relevance. Pyrazolo[3,4-d]pyrimidines are known for their role in various therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The presence of an acetonitrile group at the C2 position and a methylated oxo-pyrazole ring at the C5 position further enhances its structural complexity and functional diversity.

The synthesis and characterization of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile involve meticulous chemical methodologies that ensure high purity and yield. The compound's synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by functional group transformations such as nitrile introduction and methyl group oxidation. Advanced spectroscopic techniques like NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and HPLC (High-Performance Liquid Chromatography) are employed to confirm the molecular structure and purity of the final product.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile. Molecular docking studies have been conducted to explore its binding affinity with various biological targets. These studies suggest that the compound exhibits promising interactions with enzymes and receptors involved in critical cellular pathways. For instance, preliminary data indicate potential binding with kinases and DNA repair enzymes, which are pivotal in cancer therapeutics. Such findings align with the growing interest in developing small molecules that modulate these pathways.

The pharmacological profile of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile has been investigated in several preclinical studies. These studies have highlighted its potential as an inhibitor of specific enzymes that play a role in tumor proliferation and survival. The compound's ability to interfere with key signaling cascades makes it a candidate for further development into an anticancer agent. Additionally, its structural features suggest possible applications in other therapeutic areas such as inflammation and neurodegenerative diseases. The oxo-pyrazole moiety is particularly noteworthy for its reported bioactivity.

In vitro assays have demonstrated the compound's efficacy in inhibiting the growth of certain cancer cell lines. The mechanism of action appears to involve multiple pathways, including modulation of apoptosis and cell cycle arrest. These effects are attributed to the compound's ability to interact with specific proteins involved in cancer progression. Further research is ongoing to elucidate the precise molecular mechanisms through which 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile exerts its effects.

The synthesis of derivatives of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile has also been explored as a means to enhance its pharmacological properties. By modifying substituents at various positions on the pyrazolo[3,4-d]pyrimidine core or introducing new functional groups like halogens or alkynes, researchers aim to optimize potency and selectivity. These modifications can be guided by structure-based drug design principles derived from high-resolution crystal structures of protein-ligand complexes.

The role of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile in drug discovery is further underscored by its versatility as a building block for more complex molecules. Pharmaceutical companies often utilize such heterocyclic compounds as starting points for synthesizing novel drug candidates with improved pharmacokinetic profiles and reduced side effects. The growing body of literature on pyrazolo[3,4-d]pyrimidines underscores their importance in medicinal chemistry.

Future directions in the study of 2-{1-methyl-4-oxyo-H,H,H-pyrazolo[3,d]]pyrimidin~yl}acet~n~itrle include exploring its efficacy in animal models and evaluating its safety profile for potential clinical translation. Preclinical toxicology studies are essential to assess any potential adverse effects before moving into human trials. Collaborative efforts between academic researchers and industry scientists will be crucial in advancing this compound towards therapeutic applications.

The development of 2-{1-methyl~ox~pyra~d]}acet~n~itryle also highlights the importance of interdisciplinary approaches in modern drug discovery. Integration of chemical synthesis with computational modeling and biological testing allows for rapid identification and optimization of promising candidates. This holistic strategy accelerates the pipeline from bench to market by leveraging cutting-edge technologies across multiple disciplines.

1341558-50-6 (2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetonitrile) 関連製品

- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)

- 1805527-75-6(Ethyl 3-bromo-4-cyano-5-mercaptobenzoate)

- 1806800-90-7(Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate)

- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 220424-73-7((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid)

- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)

- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)

- 2227696-13-9((2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol)